N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a methylphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using suitable amines and carboxylic acids or their derivatives.
Attachment of the Chlorophenyl and Methylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the piperidine ring is reacted with chlorophenyl and methylphenyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, leading to the formation of sulfoxides and sulfonamides.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfonamides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique functional groups.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N,N-DIETHYLAMINE: This compound shares the chlorophenyl group but differs in the amine substitution, leading to different chemical and biological properties.
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: This compound contains a thiadiazole ring and a sulfonamide group, offering distinct biological activities compared to the piperidine derivative.
Uniqueness
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H27ClN2O3S2 |
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Molecular Weight |
467.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27ClN2O3S2/c1-17-2-4-18(5-3-17)16-30(27,28)25-13-10-19(11-14-25)22(26)24-12-15-29-21-8-6-20(23)7-9-21/h2-9,19H,10-16H2,1H3,(H,24,26) |
InChI Key |
HFPAGGMPQJESCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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